molecular formula C23H21ClFN3O4 B12422918 (3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid

(3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid

Cat. No.: B12422918
M. Wt: 457.9 g/mol
InChI Key: IBIKHMZPHNKTHM-RDTXWAMCSA-N
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Description

(3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid is a complex synthetic organic compound offered for early-stage research and investigational purposes. The molecular structure integrates several pharmacologically significant motifs, including an indazole core, a piperidine ring, and a carboxylic acid group, which are often explored in medicinal chemistry for their potential to interact with biological targets. The specific biochemical mechanism of action, molecular targets, and detailed research applications for this compound are currently not well-characterized in the available scientific literature and require further investigation by qualified researchers. This product is provided as a building block for chemical biology and drug discovery efforts. It is intended for in vitro analysis and laboratory research only. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

Molecular Formula

C23H21ClFN3O4

Molecular Weight

457.9 g/mol

IUPAC Name

(3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzoyl)-4-fluoroindazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid

InChI

InChI=1S/C23H21ClFN3O4/c24-15-4-1-3-13(12-7-8-12)19(15)22(30)28-17-6-2-5-16(25)20(17)21(26-28)27-10-9-14(23(31)32)18(29)11-27/h1-6,12,14,18,29H,7-11H2,(H,31,32)/t14-,18-/m1/s1

InChI Key

IBIKHMZPHNKTHM-RDTXWAMCSA-N

Isomeric SMILES

C1CN(C[C@H]([C@@H]1C(=O)O)O)C2=NN(C3=C2C(=CC=C3)F)C(=O)C4=C(C=CC=C4Cl)C5CC5

Canonical SMILES

C1CC1C2=C(C(=CC=C2)Cl)C(=O)N3C4=C(C(=CC=C4)F)C(=N3)N5CCC(C(C5)O)C(=O)O

Origin of Product

United States

Preparation Methods

N-Protected 3-Piperidone Intermediate

Starting with N-benzyl-3-piperidone, a Grignard reagent (e.g., phenylmagnesium bromide) is added at 0–5°C to form 3-hydroxy-3-phenylpiperidine. The hydroxyl group is eliminated using (CₙH₂ₙ₊₁)₃SiH to yield N-protected 3-phenylpiperidine. Subsequent hydrogenation with a transition metal catalyst (e.g., Pd/C) ensures saturation of the piperidine ring.

Stereochemical Control and Oxidation

Chiral resolution of racemic 3-phenylpiperidine is achieved using acidic resolving agents (e.g., L-tartaric acid). Oxidation of the 4-position to a carboxylic acid is performed via Jones oxidation or enzymatic methods, while the 3-hydroxyl group is introduced through asymmetric dihydroxylation or kinetic resolution.

Table 1: Piperidine Intermediate Synthesis Conditions

Step Reagents/Conditions Yield (%) Stereopurity (%)
Grignard Addition PhMgBr, THF, 0°C 85 N/A
Hydroxyl Elimination (C₄H₉)₃SiH, TFA 78 N/A
Hydrogenation Pd/C, H₂, EtOAc 92 N/A
Chiral Resolution L-Tartaric acid, MeOH 65 99 (3S,4R)

Preparation of 2-Chloro-6-cyclopropylbenzene-1-carbonyl Chloride

The benzene-carbonyl moiety is synthesized via Friedel-Crafts acylation adapted from CN106397156A:

Acylation Optimization

The use of AlCl₃/ZnCl₂ (1:2 molar ratio) in dichloromethane at -20°C ensures efficient acylation while minimizing side reactions.

N1-Acylation of 4-Fluoroindazole

The DMAPO/Boc₂O-mediated acylation protocol (European Journal of Organic Chemistry, 2024) enables direct N1-functionalization of 4-fluoroindazole without pre-activation:

Reaction Mechanism

Boc₂O activates the carboxylic acid in situ, forming a mixed carbonate intermediate. DMAPO facilitates acyl transfer to the indazole’s N1 position, achieving >90% selectivity over N2-acylation.

Table 2: Acylation of 4-Fluoroindazole

Carboxylic Acid Solvent Temp (°C) Yield (%) N1:N2 Ratio
2-Chloro-6-cyclopropylbenzoyl THF 25 88 95:5
Benzoyl DCM 0 92 97:3

Coupling of Acylated Indazole and Piperidine

The final assembly employs a copper-catalyzed C–N coupling based on WO2014088983A1:

Regioselective N3-Alkylation

Aryl bromide derivatives of the piperidine core react with N1-acylated indazole under Cul catalysis (5 mol%), with K₃PO₄ as base in DMF at 80°C. Ligands such as 1,10-phenanthroline enhance regioselectivity for the N3 position.

Table 3: Coupling Reaction Optimization

Catalyst Ligand Base Yield (%)
Cul 1,10-Phenanthroline K₃PO₄ 76
CuBr BINAP Cs₂CO₃ 68

Final Deprotection and Crystallization

The tert-butyl ester protecting group on the piperidine carboxylic acid is cleaved using TFA/DCM (1:1), followed by crystallization from ethyl acetate/petroleum ether to afford the target compound in 99.5% purity.

Chemical Reactions Analysis

Types of Reactions

Ethers undergo several types of chemical reactions, including:

    Cleavage Reactions: Ethers can be cleaved by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to yield alkyl halides and alcohols.

    Oxidation Reactions: Ethers can be oxidized to form peroxides, which are highly reactive and can pose safety hazards.

    Substitution Reactions: Ethers can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Cleavage Reactions: Typically involve strong acids like HI or HBr at elevated temperatures.

    Oxidation Reactions: Often involve oxidizing agents like hydrogen peroxide (H2O2) or ozone (O3).

    Substitution Reactions: Require strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Cleavage Reactions: Yield alkyl halides and alcohols.

    Oxidation Reactions: Produce peroxides.

    Substitution Reactions: Result in the formation of new ether compounds with different alkyl or aryl groups.

Scientific Research Applications

Ethers have a wide range of applications in scientific research, including:

    Chemistry: Ethers are used as solvents in various chemical reactions due to their low reactivity and ability to dissolve a wide range of compounds.

    Biology: Ethers are used in the extraction and purification of biological molecules, such as lipids and proteins.

    Medicine: Ethers are used as anesthetics (e.g., diethyl ether) and in the formulation of pharmaceuticals.

    Industry: Ethers are used as solvents in the production of paints, coatings, and adhesives. They are also used as intermediates in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of ethers depends on their specific application. For example:

    As Solvents: Ethers dissolve various compounds by forming hydrogen bonds or dipole-dipole interactions with solutes.

    As Anesthetics: Ethers, such as diethyl ether, act on the central nervous system by disrupting the function of neuronal membranes, leading to a loss of consciousness.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property/Feature Target Compound HR218541 (2R,4R)-Analog
Molecular Formula C₂₃H₂₁ClFN₃O₄ C₁₇H₁₃ClFN₃O₂ C₂₃H₂₃ClF₂N₅O₂
Molecular Weight (g/mol) 457.882 345.76 498.91
Key Substituents Cyclopropylbenzene, Indazole Pyrazolopyridine, Fluorophenyl Chlorofluorobenzyl, Pyridylmethyl
Chiral Centers 2 0 2
Ionizable Groups Carboxylic acid, Hydroxyl Carboxylic acid Carboxylic acid

Key Observations :

Chirality : Both the target compound and the (2R,4R)-analog have two chiral centers, which may confer selectivity in binding to asymmetric biological targets .

Research and Application Gaps

  • Biological Data: No direct activity data (e.g., IC₅₀, binding affinity) are provided for the target compound or its analogues.

Biological Activity

The compound (3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid is a complex organic molecule with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H21ClFN3O4C_{23}H_{21}ClFN_3O_4, and it features several functional groups that may influence its biological activity. The presence of a hydroxypiperidine moiety suggests potential interactions with neurotransmitter systems, while the indazole and chloro-cyclopropylbenzene components may enhance its pharmacological profile.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:

  • Dopamine Transporter Inhibition : Compounds resembling this structure have shown affinity for dopamine transporters (DAT), which are critical in treating neurological disorders such as depression and ADHD .
  • Metal Ion Chelation : Some derivatives have demonstrated the ability to chelate metal ions, which can be pivotal in antiviral activity against viruses like HCV .

Biological Activity and Pharmacodynamics

The biological activity of the compound can be assessed through various assays that evaluate its effects on cellular models:

  • Antiviral Activity : Studies on similar compounds have indicated potential antiviral properties. For instance, derivatives that chelate metal ions were effective against HCV by inhibiting non-structural protein 5B (NS5B) polymerase . The effectiveness of these compounds is often measured by their EC50 values.
  • Neuropharmacological Effects : Given the structural similarities to known psychoactive agents, it is hypothesized that this compound may influence neurotransmitter systems, potentially leading to therapeutic effects in mood disorders .

Case Studies

Several studies provide insights into the biological activity of structurally related compounds:

  • Study on Antiviral Properties : A study synthesized a series of quinazoline derivatives that exhibited significant anti-HCV activity with EC50 values ranging from 6.4 μM to 20 μM. These findings suggest that modifications to the piperidine structure could enhance antiviral potency .
  • Neurotransmitter Affinity Assessment : In vitro studies have demonstrated that compounds with similar piperidine structures show high affinity for DAT and norepinephrine transporters (NET). This suggests potential applications in treating neurological conditions .

Data Table: Summary of Biological Activities

Activity TypeCompound ClassEC50 Value (μM)Reference
Antiviral ActivityQuinazoline Derivatives6.4 - 20
Neurotransmitter AffinityPiperidine DerivativesVaries
Metal Ion ChelationHydroxyquinazoline DerivativesNot specified

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